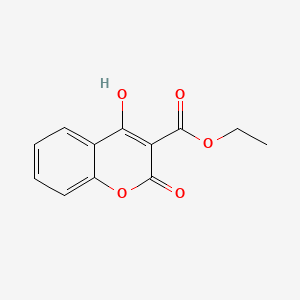

4-羟基-2-氧代-2H-色烯-3-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

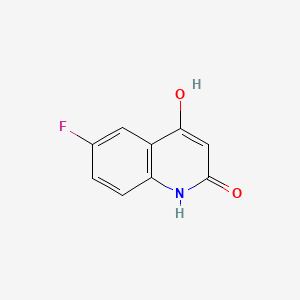

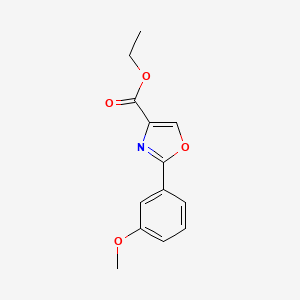

Ethyl 4-hydroxy-2-oxo-2H-chromene-3-carboxylate, also known as 3-carboethoxy(coumarin) or ethyl 2-oxo-2H-chromene-3-carboxylate in IUPAC system, is a compound with the linear formula C12H10O5 . It has a molecular weight of 234.21 . This compound belongs to the class of organic compounds known as 7-hydroxycoumarins .

Synthesis Analysis

The reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate has been studied . Another main reaction product, besides salicylaldehyde azine, was identified as malono-hydrazide . This hydrazide has been used as a precursor in the syntheses of several heterocyclic compounds and hydrazones .

Molecular Structure Analysis

The structure of ethyl 4-hydroxy-2-oxo-2H-chromene-3-carboxylate has been characterized by FT-IR, NMR, MS and X-ray crystal diffraction . The NMR Spectra were scanned in DMSO-d6 on a Jeol NMR spectrophotometer operating at 400 MHz for 1H and 100 MHz for 13C .

Chemical Reactions Analysis

The reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate has been reported . In the last two decades, some articles have claimed that this reaction afforded exclusively hydrazide 2 and they have reported the use of this hydrazide 2 as a precursor in the syntheses of several heterocyclic compounds and hydrazones .

科学研究应用

Anticancer Activity

2H/4H-chromene compounds, including ethyl 4-hydroxy-2-oxo-2H-chromene-3-carboxylate, have shown promising anticancer activity . They have been used in the development of new drug candidates for cancer treatment .

Anticonvulsant Activity

These compounds have also demonstrated anticonvulsant activity . This makes them potential candidates for the development of new treatments for conditions like epilepsy .

Antimicrobial Activity

The antimicrobial activity of 2H/4H-chromene compounds has been noted in several studies . This suggests they could be used in the development of new antimicrobial agents .

Anticholinesterase Activity

2H/4H-chromene compounds have shown anticholinesterase activity . This means they could potentially be used in the treatment of diseases like Alzheimer’s, where cholinesterase inhibitors are commonly used .

Antidiabetic Activities

These compounds have also demonstrated antidiabetic activities . This suggests they could be used in the development of new treatments for diabetes .

Antituberculosis Activity

2H/4H-chromene compounds have shown antituberculosis activity . This indicates their potential use in the development of new antituberculosis drugs .

安全和危害

属性

IUPAC Name |

ethyl 4-hydroxy-2-oxochromene-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O5/c1-2-16-11(14)9-10(13)7-5-3-4-6-8(7)17-12(9)15/h3-6,13H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAGGBDBRGYOOED-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2OC1=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60171245 |

Source

|

| Record name | 2H-1-Benzopyran-3-carboxylic acid, 4-hydroxy-2-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60171245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 4-hydroxy-2-oxo-2H-chromene-3-carboxylate | |

CAS RN |

1821-20-1 |

Source

|

| Record name | 2H-1-Benzopyran-3-carboxylic acid, 4-hydroxy-2-oxo-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001821201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1821-20-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59829 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-1-Benzopyran-3-carboxylic acid, 4-hydroxy-2-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60171245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Isoxazolo[5,4-d]pyrimidine, 3-nitroso- (9CI)](/img/no-structure.png)

![[10-Oxo-10-[4-(5-sulfanylidenedithiol-3-yl)phenoxy]decyl]-triphenylphosphanium](/img/structure/B593275.png)